molecular formula C12H16N2O2 B2775120 4-(2-Methylmorpholine-4-carbonyl)aniline CAS No. 926257-59-2

4-(2-Methylmorpholine-4-carbonyl)aniline

Cat. No.: B2775120
CAS No.: 926257-59-2
M. Wt: 220.272
InChI Key: WYVVVYRADMDZIP-UHFFFAOYSA-N
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Description

4-(2-Methylmorpholine-4-carbonyl)aniline is an organic compound with the molecular formula C12H16N2O2. This compound features a morpholine ring substituted with a methyl group and a carbonyl group attached to an aniline moiety. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylmorpholine-4-carbonyl)aniline typically involves the reaction of 2-methylmorpholine with aniline in the presence of a carbonylating agent. One common method is the use of phosgene or its derivatives to introduce the carbonyl group. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and efficient production of the compound. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylmorpholine-4-carbonyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

4-(2-Methylmorpholine-4-carbonyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of polymers, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methylmorpholine-4-carbonyl)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors, modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the aniline moiety.

    2-Methylmorpholine: Lacks the carbonyl and aniline groups.

    4-(Morpholine-4-carbonyl)aniline: Similar structure but without the methyl group on the morpholine ring.

Uniqueness

4-(2-Methylmorpholine-4-carbonyl)aniline is unique due to the presence of both the methyl-substituted morpholine ring and the aniline moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

IUPAC Name

(4-aminophenyl)-(2-methylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-9-8-14(6-7-16-9)12(15)10-2-4-11(13)5-3-10/h2-5,9H,6-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVVVYRADMDZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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